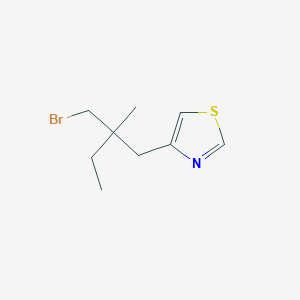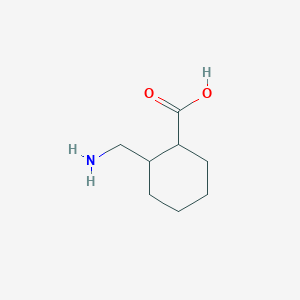
2-(Aminomethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein that is essential for blood clotting . This compound is widely used in medical settings to reduce or prevent excessive bleeding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further modified . The key steps include:
Hydrogenation of Benzoic Acid: This step involves the reduction of benzoic acid using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Aminomethylation: The cyclohexanecarboxylic acid is then reacted with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: It can be reduced to form different cyclohexane derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclohexene derivatives, reduced cyclohexane compounds, and various substituted cyclohexanecarboxylic acids.
Scientific Research Applications
2-(Aminomethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: This compound is used in studies related to blood clotting and fibrinolysis.
Mechanism of Action
The primary mechanism of action of 2-(Aminomethyl)cyclohexanecarboxylic acid involves its antifibrinolytic properties. It works by reversibly binding to the lysine receptor sites on plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . This prevents the breakdown of fibrin clots, helping to maintain hemostasis. The compound is approximately ten times more potent than aminocaproic acid, another antifibrinolytic agent .
Comparison with Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Cyclohexanecarboxylic Acid: A precursor in the synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid.
Lysine: The natural amino acid from which this compound is derived.
Uniqueness: this compound is unique due to its high potency as an antifibrinolytic agent and its wide range of applications in medicine and industry. Its ability to effectively inhibit fibrinolysis makes it a valuable compound in the treatment of bleeding disorders and in surgical settings .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11) |
InChI Key |
XOISOAJGMXHXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


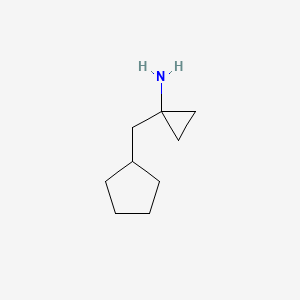

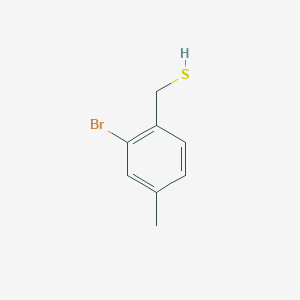
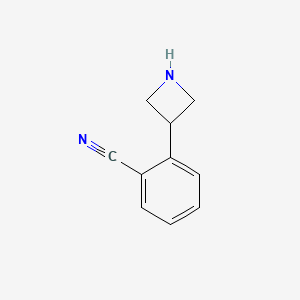


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
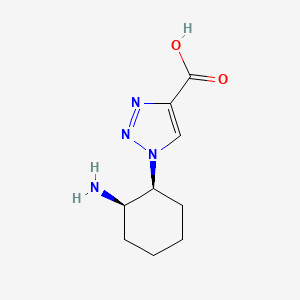
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
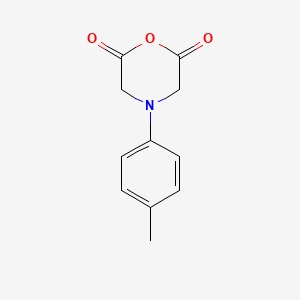
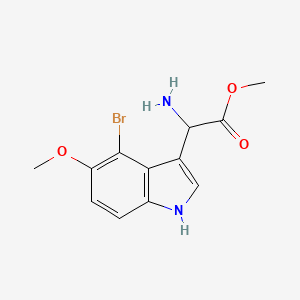
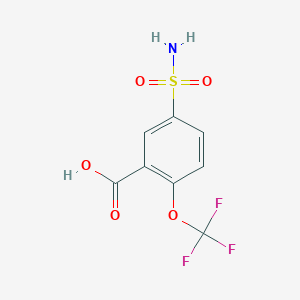
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
